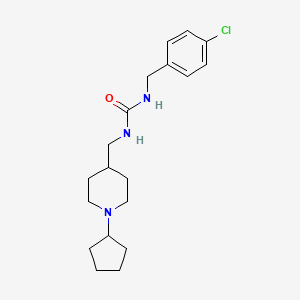

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea

Description

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorobenzyl group, a cyclopentylpiperidinyl moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN3O/c20-17-7-5-15(6-8-17)13-21-19(24)22-14-16-9-11-23(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMGGBSIXQACEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate amine to form the chlorobenzyl intermediate.

Cyclopentylpiperidinyl Intermediate: Cyclopentylamine reacts with piperidine to form the cyclopentylpiperidinyl intermediate.

Coupling Reaction: The chlorobenzyl intermediate is then coupled with the cyclopentylpiperidinyl intermediate in the presence of a coupling agent such as carbodiimide to form the final urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

1-(4-Chlorobenzyl)-3-(piperidin-4-yl)methylurea: Lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.

1-(4-Methylbenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea: The methyl group instead of the chlorine atom may result in different chemical and biological properties.

Biological Activity

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 319.83 g/mol

Research indicates that this compound primarily interacts with the central nervous system (CNS), acting as a selective modulator of serotonin receptors. Its structural similarity to known piperidine derivatives suggests that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies, highlighting several key pharmacological effects:

-

Antidepressant Activity :

- In preclinical models, the compound demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST).

- It appears to enhance serotonergic transmission, which is crucial for mood regulation.

-

Anxiolytic Effects :

- The compound exhibited anxiolytic properties in elevated plus maze (EPM) tests, indicating its potential in treating anxiety disorders.

-

Cognitive Enhancements :

- Research suggests that it may improve cognitive functions, particularly in tasks requiring memory and attention.

Case Studies

Several case studies have investigated the efficacy of this compound in animal models:

- Study 1 : A study conducted on rats showed that administration of the compound significantly reduced depressive behaviors compared to control groups, with a noted increase in serotonin levels in the prefrontal cortex.

- Study 2 : Another study assessed the anxiolytic effects using a chronic stress model. Results indicated a marked reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent.

Comparative Data Table

| Effect | Model Used | Outcome |

|---|---|---|

| Antidepressant | Forced Swim Test (FST) | Significant reduction in immobility |

| Anxiolytic | Elevated Plus Maze (EPM) | Increased time spent in open arms |

| Cognitive Enhancement | Morris Water Maze | Improved navigation and memory recall |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.